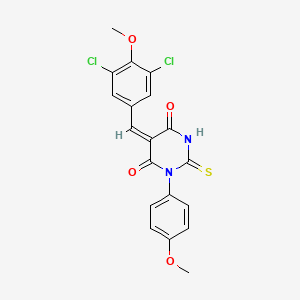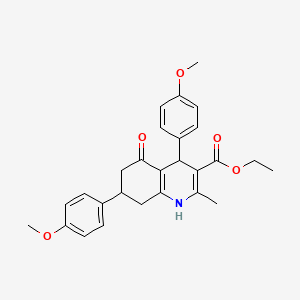![molecular formula C18H21NO4 B5017338 3,4-dimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5017338.png)
3,4-dimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide, also known as GSK-3β inhibitor VIII, is a small molecule inhibitor that selectively inhibits glycogen synthase kinase-3β (GSK-3β). GSK-3β is a serine/threonine kinase that plays a crucial role in several cellular processes, including glycogen metabolism, gene expression, cell cycle regulation, and neuronal development. The inhibition of GSK-3β has been shown to have therapeutic potential in various diseases, including cancer, diabetes, Alzheimer's disease, and bipolar disorder.
Wirkmechanismus
3,4-dimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamideβ inhibitor VIII selectively inhibits the activity of this compoundβ by binding to its ATP-binding site. This compoundβ is a negative regulator of the Wnt/β-catenin signaling pathway, which is involved in several cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of this compoundβ leads to the stabilization of β-catenin and the activation of the Wnt/β-catenin signaling pathway, which can have various downstream effects depending on the cellular context.
Biochemical and Physiological Effects
This compoundβ inhibitor VIII has been shown to have several biochemical and physiological effects. For example, this compoundβ inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to enhance insulin sensitivity and glucose metabolism in animal models of diabetes. Additionally, this compoundβ inhibition has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3,4-dimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamideβ inhibitor VIII in lab experiments is its selectivity for this compoundβ, which allows for the specific inhibition of this kinase without affecting other signaling pathways. Additionally, this compoundβ inhibitor VIII has been extensively characterized in vitro and in vivo, making it a well-established tool for this compoundβ research. However, one of the limitations of using this compoundβ inhibitor VIII is its relatively low potency compared to other this compoundβ inhibitors, which may require higher concentrations to achieve the desired effect.
Zukünftige Richtungen
There are several future directions for the use of 3,4-dimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamideβ inhibitor VIII in scientific research. One potential application is in the development of cancer therapies that target this compoundβ. Additionally, this compoundβ inhibition has been shown to have potential therapeutic effects in neurological disorders, such as Alzheimer's disease and bipolar disorder. Further research is needed to fully understand the molecular mechanisms underlying these effects and to develop more potent and selective this compoundβ inhibitors for therapeutic use.
Synthesemethoden
The synthesis of 3,4-dimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamideβ inhibitor VIII involves the reaction of 3,4-dimethoxybenzoyl chloride with 4-methoxyphenethylamine in the presence of a base, followed by the reaction of the resulting intermediate with 4-methoxyphenylacetic acid. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
3,4-dimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamideβ inhibitor VIII has been extensively used in scientific research to investigate the role of this compoundβ in various diseases and to develop potential therapeutic interventions. For example, this compoundβ inhibition has been shown to induce apoptosis in cancer cells, making it a promising target for cancer therapy. Additionally, this compoundβ inhibition has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
Eigenschaften
IUPAC Name |
3,4-dimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-12(13-5-8-15(21-2)9-6-13)19-18(20)14-7-10-16(22-3)17(11-14)23-4/h5-12H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCZBKZDTMBWME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dichloro-N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5017264.png)
![5-{2-[(2-fluorobenzyl)oxy]-5-nitrobenzylidene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5017265.png)



![4-chloro-N-[2-(4-fluorophenyl)ethyl]-3-nitrobenzamide](/img/structure/B5017299.png)
![2-chloro-N-{[(2-fluoro-4-iodophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5017304.png)
![N~1~-(2-methoxyethyl)-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5017308.png)

![N-methyl-5-({[(5-methyl-2-furyl)methyl]amino}methyl)-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5017315.png)
![ethyl [5-(5-bromo-2,3-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5017316.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5017322.png)
![1-(2-fluorophenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B5017340.png)
![N-[3-(dimethylamino)phenyl]-2-methoxybenzamide](/img/structure/B5017342.png)